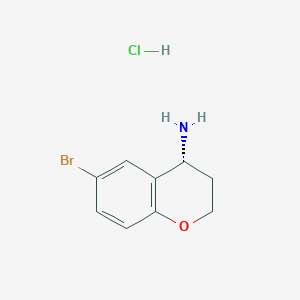

(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Description

(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chiral benzopyran derivative with a bromine substituent at the 6-position and an amine hydrochloride group at the 4-position. Key properties include:

- Molecular formula: C₉H₁₁BrClNO

- Molecular weight: 265.69 g/mol

- CAS number: 1228556-85-1

- Stereochemistry: The (4R)-configuration distinguishes it from its (4S)-enantiomer (CAS: 1810074-56-6) .

This compound is used as a building block in pharmaceutical and organic synthesis. Its structural features, including the bromine atom and chiral center, make it valuable for studying structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name |

(4R)-6-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIHBTMBADOHGA-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088960-09-0 | |

| Record name | (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzopyran derivative, followed by the introduction of an amine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 6-position undergoes nucleophilic substitution reactions, leveraging its electron-withdrawing nature and leaving-group potential. Common pathways include:

-

Aromatic Substitution :

Reaction with nucleophiles (e.g., amines, alkoxides) under thermal or catalytic conditions. For example, coupling with cyanide ions in DMF at elevated temperatures yields 6-cyano derivatives. -

Cross-Coupling Reactions :

Participation in Suzuki-Miyaura couplings with aryl boronic acids using palladium catalysts (e.g., Pd(PPh₃)₄) to form biaryl products. This is critical for synthesizing extended π-systems in pharmaceutical intermediates.

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 6-Aryl chroman derivative |

| Cyanide Substitution | KCN, DMF, 80°C | 6-Cyano derivative |

Reactivity of the Amino Group

The primary amine at the 4-position participates in typical amine reactions, often requiring deprotonation (e.g., using Et₃N) to enhance nucleophilicity:

-

Acylation :

Forms amides with acyl chlorides or anhydrides. For instance, reaction with acetyl chloride produces N-acetyl derivatives. -

Reductive Alkylation :

Reacts with aldehydes/ketones under hydrogenation conditions to generate secondary amines. -

Salt Formation :

The hydrochloride salt can exchange counterions (e.g., with NaOH to freebase) .

Cycloaddition and Ring-Opening Reactions

The chroman ring’s conjugated system enables photochemical [2+2] cycloadditions, as observed in structurally related compounds . For example:

-

UV-Induced Cycloaddition :

Reacts with electron-deficient alkenes (e.g., enones) under UV light to form cyclobutane-fused products. Stereochemical outcomes depend on the (4R) configuration .

| Substrate | Conditions | Product |

|---|---|---|

| Acrylonitrile | UV (350 nm), CH₃CN | Cyclobutane adduct |

Oxidation and Reduction Pathways

-

Ring Oxidation :

Chroman derivatives oxidize to chromones (aromatic ketones) using agents like KMnO₄ . The bromine substituent may direct oxidation regioselectivity. -

Amine Oxidation :

The amino group resists mild oxidation but forms nitroso intermediates under strong conditions (e.g., HNO₃).

Stereochemical Influence

The (4R) configuration impacts reaction stereoselectivity. For example:

-

Asymmetric Synthesis :

Chiral auxiliaries or catalysts enhance enantioselectivity in cross-coupling or cycloaddition reactions .

Physicochemical Factors

-

Solubility : High solubility in polar solvents (e.g., DMSO, water) facilitates reactions in aqueous or aprotic media.

-

Lipophilicity : Log P = 2.41 supports membrane permeability, relevant for bioactivity studies.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride serves as an essential intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as nucleophilic substitutions makes it valuable in developing new compounds.

Reactions Involving the Compound:

- Substitution Reactions: The bromine atom can be replaced with various nucleophiles, allowing for the creation of diverse derivatives.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Bromine replaced by nucleophiles | Various substituted benzopyrans |

| Reduction | Reduction of bromine | Hydroxyl derivatives |

| Oxidation | Hydroxyl group oxidized | Ketones or aldehydes |

Biological Applications

The compound has shown potential as a bioactive agent due to its structural similarities with natural benzopyrans. Research indicates that it may exhibit anti-inflammatory, antioxidant, and anticancer properties.

Case Study: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxic effects against specific cancer types, suggesting its potential as a therapeutic agent in oncology.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic effects. Its interactions with biological targets can modulate various signaling pathways.

Mechanism of Action:

The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the bromine atom may engage in halogen bonding. These interactions are critical for its biological activity.

Table 2: Biological Activities of this compound

| Activity Type | Potential Effects | References |

|---|---|---|

| Anti-inflammatory | Reduces inflammation markers | [Research Study 1] |

| Antioxidant | Scavenges free radicals | [Research Study 2] |

| Anticancer | Induces apoptosis in cancer cells | [Research Study 3] |

Industrial Applications

In the industrial sector, this compound can be utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Substituted Benzopyran Derivatives

Key Observations:

Halogen Substitution: Bromine (Br) in the target compound increases molecular weight and polarizability compared to chlorine (Cl) in the analog .

Alkyl vs. Aryl Substituents: The 6-ethyl analog (C₂H₅) reduces molecular weight and enhances hydrophobicity, which may improve membrane permeability .

Stereochemistry :

- The (4R)-configuration of the target compound contrasts with its (4S)-enantiomer, which may exhibit divergent biological activities due to chiral recognition in biological systems .

Heterocyclic Analogs: Benzothiopyran Derivatives

Table 2: Comparison with Sulfur-Containing Analogs

Key Observations:

- Electronic Effects : Replacement of oxygen with sulfur in the benzothiopyran analog increases polarizability and introduces sulfone groups (S,S-dioxide), which may enhance binding to sulfur-recognizing enzymes or receptors .

- Molecular Weight : The sulfur analog has a higher molecular weight (312.61 vs. 265.69) due to the addition of sulfur and oxygen atoms.

Commercial Availability and Stability

Biological Activity

(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a compound belonging to the benzopyran class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10BrNO

- Molecular Weight : 228.09 g/mol

- CAS Number : 1055949-66-0

The biological activity of (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine is largely attributed to its structural features:

- Hydroxyl Group : This group can form hydrogen bonds with enzymes or receptors, enhancing interaction with biological targets.

- Bromine Atom : The presence of bromine allows for halogen bonding, which can stabilize interactions with specific proteins involved in various biological pathways.

These interactions may modulate signaling pathways related to inflammation, cancer progression, and other cellular processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzopyran derivatives. For instance, research indicates that similar compounds exhibit significant anti-proliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (4R)-6-Bromo-3,4-dihydro-2H-benzopyran | MDA-MB-231 | 7.84 |

| (4R)-6-Bromo-3,4-dihydro-2H-benzopyran | PC-3 | 16.2 |

These findings suggest that this compound may inhibit cancer cell growth through mechanisms similar to those observed in isoflavones, which are known for their estrogen receptor modulation and antioxidant properties .

Anti-inflammatory Effects

Benzopyrans have been associated with anti-inflammatory activities. The structure of (4R)-6-bromo-3,4-dihydro-2H-benzopyran suggests it may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study synthesized a series of benzopyran derivatives and evaluated their effects on cancer cell proliferation. The results indicated that compounds with hydroxyl groups showed superior efficacy in inhibiting growth in breast and prostate cancer cells .

- Mechanistic Insights : Another investigation focused on the structure–activity relationship (SAR) of benzopyran analogs revealed that modifications at specific positions significantly influenced their anticancer activity. Compounds with electron-donating groups exhibited enhanced effects compared to those with electron-withdrawing substituents .

- Potential for Drug Development : The unique properties of (4R)-6-bromo-3,4-dihydro-2H-benzopyran make it a promising candidate for further development as an anticancer agent or anti-inflammatory drug. Its ability to interact with key molecular targets could lead to novel therapeutic strategies .

Q & A

Basic: What synthetic methodologies are recommended for enantioselective synthesis of (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride?

Methodological Answer:

Enantioselective synthesis typically involves chiral catalysts or resolving agents. A practical approach includes:

- Step 1 : Bromination of 3,4-dihydro-2H-1-benzopyran-4-amine at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation at 0–5°C).

- Step 2 : Chiral resolution via diastereomeric salt formation using tartaric acid derivatives, followed by recrystallization to isolate the (4R)-enantiomer .

- Step 3 : Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol.

- Validation : Confirm enantiomeric purity (>98%) using chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) and compare retention times against known standards .

Advanced: How can stereochemical assignment of the (4R)-configuration be rigorously validated post-synthesis?

Methodological Answer:

Advanced stereochemical analysis requires a combination of techniques:

- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the (4R)-configuration. This is critical for establishing the absolute stereochemistry .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-calculated spectra for the (4R) and (4S) enantiomers to detect configuration-specific vibrational modes.

- NMR with Chiral Shift Reagents : Use europium-based reagents (e.g., Eu(hfc)₃) to induce splitting in ¹H/¹³C NMR signals, enabling differentiation of enantiomers .

Basic: Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

Methodological Answer:

A multi-technique approach ensures accuracy:

- HPLC-UV/HRMS : Quantify purity (>98%) using reverse-phase C18 columns (e.g., Agilent Zorbax) and high-resolution mass spectrometry to confirm the molecular ion ([M+H]⁺ expected at m/z 261.0/263.0 for C₉H₁₁BrClNO⁺) .

- Elemental Analysis (EA) : Verify %C, %H, %N within ±0.4% of theoretical values (e.g., C: 41.33%, H: 4.23%, N: 5.35%).

- ¹H/¹³C NMR : Assign peaks for the chroman ring (δ 4.2–4.5 ppm for C4-H), bromine-substituted aromatic protons (δ 7.2–7.5 ppm), and amine protons (δ 2.8–3.1 ppm) .

Advanced: How can researchers resolve contradictions in observed reactivity between (4R) and (4S) enantiomers in pharmacological assays?

Methodological Answer:

Discrepancies often arise from enantiomer-specific interactions. To address this:

- Comparative Molecular Docking : Model both enantiomers against target receptors (e.g., GPCRs or ion channels) using software like AutoDock Vina to predict binding affinity differences.

- Kinetic Studies : Conduct time-resolved assays (e.g., stopped-flow spectroscopy) to measure reaction rates of each enantiomer with biological targets.

- Chiral Stability Testing : Assess enantiomeric interconversion under physiological conditions (pH 7.4, 37°C) via HPLC to rule out racemization artifacts .

Basic: What strategies ensure the compound’s stability during long-term storage?

Methodological Answer:

Stability is influenced by environmental factors:

- Storage Conditions : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation.

- Lyophilization : For aqueous solutions, lyophilize the hydrochloride salt to form a stable powder with residual moisture <1% (test via Karl Fischer titration).

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor purity via HPLC to predict shelf life .

Advanced: How can researchers optimize reaction yields while minimizing diastereomeric byproducts in multi-step syntheses?

Methodological Answer:

Yield optimization requires precise control:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions.

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust parameters in real time.

- Byproduct Trapping : Add scavengers (e.g., polymer-supported triphenylphosphine) to sequester excess bromine or unreacted intermediates .

Basic: What spectroscopic signatures distinguish this compound from its regioisomers?

Methodological Answer:

Key spectral markers include:

- FT-IR : A strong absorption band at ~3400 cm⁻¹ (N-H stretch) and 670 cm⁻¹ (C-Br stretch).

- ¹³C NMR : The quaternary carbon at C4 (δ 55–60 ppm) and the brominated aromatic carbon (C6, δ 125–130 ppm).

- MS/MS Fragmentation : Characteristic loss of HCl (Δ m/z 36) and Br (Δ m/z 79/81) in tandem mass spectra .

Advanced: How do computational methods aid in predicting the compound’s physicochemical properties?

Methodological Answer:

Computational tools provide predictive insights:

- LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (predicted LogP ~2.1 for the free base).

- pKa Prediction : Determine basicity of the amine group (predicted pKa ~8.5) via quantum mechanical calculations (e.g., COSMO-RS).

- Solubility Modeling : Apply the General Solubility Equation (GSE) to predict aqueous solubility (~5 mg/mL for the hydrochloride salt) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

Safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and synthesis.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb brominated residues using vermiculite.

- Waste Disposal : Segregate halogenated waste in designated containers for incineration .

Advanced: How can researchers correlate crystallographic data with spectroscopic results to resolve structural ambiguities?

Methodological Answer:

Integrate crystallographic and spectroscopic data via:

- Hirshfeld Surface Analysis : Map close contacts in the crystal structure to explain NMR NOE (Nuclear Overhauser Effect) correlations.

- DFT-NMR Comparison : Calculate ¹H/¹³C chemical shifts using Gaussian09 and overlay with experimental spectra to validate assignments.

- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition patterns (e.g., HCl loss at ~200°C) with crystallographic unit cell stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.